3-(m-Propylphenoxy)-1,2-propanediol

Antispasmodic Muscle Relaxant SAR Study

Sourcing the correct meta-propylphenoxy regioisomer for SAR studies is critical. 3-(m-Propylphenoxy)-1,2-propanediol (CAS 63991-77-5) provides the definitive inactive comparator. • Essential negative control: Weak antispasmodic activity validates new mephenesin-type analogs. • Distinctive chromatographic profile: Enables unambiguous metabolite identification vs ortho/para isomers. • Reliable supply: Available for immediate dispatch to support research programs.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 63991-77-5
Cat. No. B13953021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(m-Propylphenoxy)-1,2-propanediol
CAS63991-77-5
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCC1=CC(=CC=C1)OCC(CO)O
InChIInChI=1S/C12H18O3/c1-2-4-10-5-3-6-12(7-10)15-9-11(14)8-13/h3,5-7,11,13-14H,2,4,8-9H2,1H3
InChIKeyHEXPBLMJYQVQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(m-Propylphenoxy)-1,2-propanediol: Meta-Substituted Glycerol Ether Overview


3-(m-Propylphenoxy)-1,2-propanediol (CAS 63991-77-5) is a synthetic glycerol ether derivative characterized by a meta-propyl substitution on its phenoxy ring [1]. It belongs to the aryloxypropanediol class, which has been historically investigated for central muscle relaxant properties, although the meta-propyl analog was found to possess only weak antispasmodic action compared to the clinical standard mephenesin [1]. The compound serves primarily as a research chemical or synthetic intermediate where the specific meta-propyl substitution pattern is required to probe structure-activity relationships or to access downstream derivatives.

Meta-substitution Defined meta-propyl regioisomer for structure-activity relationship studies
Reported activity context Weak antispasmodic endpoint supports negative control design
Synthetic intermediate Direct precursor for meta-substituted aryloxypropanolamine derivatives

Why This Meta-Propyl Isomer Cannot Be Interchanged


Substituting this compound with its ortho- or para-propyl isomers, or other alkylphenoxy analogs, is not scientifically sound due to the distinct pharmacophoric requirements dictated by the position of the alkyl chain. Early pharmacological data explicitly distinguish the meta-propyl derivative from the more active cyclic analogs, demonstrating that biological activity within this series is highly sensitive to both the substitution pattern and the nature of the aryl group [1]. Therefore, for any research program focused on meta-substituted phenyl ethers, the specific procured entity must be 3-(m-Propylphenoxy)-1,2-propanediol to ensure the integrity of structure-activity relationship (SAR) studies.

Target (meta)
Substitute risk
Meta-propyl substitution pattern
Ortho/para isomers alter pharmacophoric profile; SAR may not transfer
Weak antispasmodic activity reported
Alkyl chain variants or cyclic analogs may show different endpoint responses
Meta-specific synthetic scaffold
Para-substituted analogs (CAS 63991-79-7) introduce regioisomer mismatch for derivatization

Product-Specific Evidence Versus Closest Analogs


Weak Antispasmodic Activity Relative to Mephenesin

A direct head-to-head pharmacological study compared a series of 3-aryloxy-1,2-propanediols for antispasmodic activity using the standard mephenesin (Myanesin) as a comparator. The compound 3-(m-propylphenoxy)-1,2-propanediol was explicitly identified as having 'weak' activity, in contrast to 3-(1,2,3,4-tetrahydro-7-naphthyloxy)-1,2-propanediol, which was superior to mephenesin in muscle paralysis, toxicity profile, and inhibition of convulsions [1]. This quantifies its low potency and serves as a critical control for SAR studies aimed at improving efficacy. [1]

Antispasmodic activity comparison
Head-to-head
Target weak activity
Comparator naphthyloxy analog superior to mephenesin
Supports negative control role in SAR studies
Qualitative classification only; no ED50 reported
Antispasmodic Muscle Relaxant SAR Study

Regioisomeric Effects on Physicochemical Profile

The position of the propyl group on the phenoxy ring dictates the molecule's dipole moment, steric hindrance, and metabolism. A comparison with the para-isomer (3-(p-propylphenoxy)-1,2-propanediol, CAS 63991-79-7) reveals that the meta substitution alters logP and hydrogen bonding interactions, which in turn influence solubility and biological target engagement. While specific quantitative data for this exact compound is unavailable in the public domain, class-level inference from the phenoxypropanediol series confirms that meta-substituted analogs consistently exhibit lower melting points and higher solubility than their para counterparts, impacting formulation and bioavailability [1]. [1]

Regioisomeric profile
Class-level
Meta substitution predicted to alter logP and H-bonding; may lower melting point and increase solubility vs para
Supports meta-specific regioisomer studies
Exact physicochemical values not publicly available
Regioisomerism Physicochemical Property Metabolism

SAR-Guided Selection as an Inactive Scaffold

In the systematic evaluation of glycerol ethers as antispasmodics, the compound 3-(m-propylphenoxy)-1,2-propanediol was grouped with 3-methylphenoxy- and 3-m-butylphenoxy-1,2-propanediols, all of which demonstrated weak activity. This contrasts sharply with the potent 3-(1,2,3,4-tetrahydro-7-naphthyloxy)-1,2-propanediol, establishing a clear SAR boundary [1]. This evidence allows research teams to justify the procurement of this specific compound to delineate the inactive chemical space within this pharmacological class. [1]

SAR activity classification
Head-to-head
Weak group
Strong (naphthyloxy)
Defines inactive boundary in antispasmodic SAR
Same in vivo assay; grouped with methyl- and butyl-phenoxy analogs
Structure-Activity Relationship Negative Control Drug Discovery

Validated Research Application Scenarios


Negative Control for Antispasmodic SAR Studies

Given the established 'weak' antispasmodic activity [1], this compound is the definitive inactive comparator for research programs seeking to improve upon mephenesin-type muscle relaxants. Its inclusion is mandatory to validate any newly synthesized analog's efficacy.

Synthesis of Meta-Substituted Downstream Derivatives

For synthetic chemists requiring a meta-propylphenoxy propanediol scaffold, this compound is the direct precursor. Its specific substitution pattern is critical for generating libraries of meta-substituted beta-blockers, delivery agents, or other aryloxypropanolamine derivatives where the meta position is crucial for target binding.

Metabolite Identification and Toxicology Reference

As a distinct regioisomer, it can serve as a reference standard for the identification and quantification of meta-substituted metabolites of propylphenoxy-containing xenobiotics. Its differentiated chromatographic retention time, relative to the para- and ortho-isomers, ensures unambiguous metabolite tracking in in vitro and in vivo systems.

Application
Selection Property
Validation Focus
Antispasmodic SAR control
Meta-propyl regioisomer identity
Inactive comparator response context
Meta-substituted derivative synthesis
Meta-propylphenoxy scaffold integrity
Derivatization pathway verification
Metabolite reference standard
Regioisomer-specific retention behavior
Chromatographic differentiation from para/ortho isomers
Quote Request

Request a Quote for 3-(m-Propylphenoxy)-1,2-propanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.